Dodecaethylene glycol
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50O13/c25-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-23-37-24-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-26/h25-26H,1-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZXKWFJEFFURH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40218122 | |
| Record name | Dodecaethylene glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6790-09-6 | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33-Undecaoxapentatriacontane-1,35-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6790-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecaethylene glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontane-1,35-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.145 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Dodecaethylene Glycol and Its Derivatives
Strategies for Monodisperse Dodecaethylene Glycol Synthesis
To overcome the challenge of polydispersity, several advanced synthetic strategies have been developed. These methods can be broadly categorized into iterative chain extension approaches and those based on macrocyclic intermediates. These techniques allow for the precise, stepwise construction of the this compound chain, ensuring a monodisperse product.
Iterative Chain Extension Approaches
Iterative chain extension is a powerful strategy for building up the this compound molecule in a controlled, step-by-step manner. This approach involves the sequential addition of smaller ethylene (B1197577) glycol units to a growing chain, with purification at each step to ensure the final product is of a single, defined length.
Solid-phase synthesis offers a streamlined and efficient method for producing monodisperse oligoethylene glycols, including this compound. nih.gov In this technique, the growing oligoethylene glycol chain is anchored to a solid support, typically a polystyrene resin. nih.govresearchgate.net This immobilization simplifies the purification process, as excess reagents and byproducts can be easily washed away after each reaction step. nih.gov
A common approach involves using a tetraethylene glycol monomer that has a protecting group, such as a dimethoxytrityl (DMTr) group, at one end and a reactive group, like a tosyl group, at the other. nih.gov The synthesis cycle typically consists of three main steps:
Deprotonation: The hydroxyl group on the solid support is deprotonated to make it nucleophilic. nih.gov
Coupling: The deprotonated support is reacted with the monomer in a Williamson ether synthesis reaction to extend the chain. nih.gov
Deprotection: The protecting group on the newly added monomer unit is removed to allow for the next coupling reaction. nih.gov
This cycle is repeated until the desired chain length, such as that of this compound, is achieved. Finally, the completed oligoethylene glycol is cleaved from the solid support. nih.gov This method has been successfully used to synthesize polyethylene (B3416737) glycol derivatives with eight and twelve ethylene glycol units. nih.gov
| Step | Description | Reagents/Conditions |
| Monomer Preparation | Synthesis of a tetraethylene glycol monomer with a tosyl group at one end and a dimethoxytrityl (DMTr) protecting group at the other. nih.gov | Tetraethylene glycol, DMTrCl, Tosyl chloride nih.gov |
| Support Functionalization | The growing PEG chain is anchored to a solid support, such as Wang resin. nih.gov | Wang resin nih.gov |
| Deprotonation | The terminal hydroxyl group on the support-bound PEG is deprotonated. nih.gov | tBuOK in THF nih.gov |
| Coupling (Williamson Ether Synthesis) | The deprotonated PEG reacts with the tosylated monomer to extend the chain. nih.gov | DMTrO(PEG)4-OTs nih.gov |
| Detritylation (Deprotection) | The DMTr group is removed to expose a new hydroxyl group for the next cycle. nih.gov | Trifluoroacetic acid nih.gov |
| Cleavage | The final this compound is cleaved from the solid support. nih.gov | Trifluoroacetic acid nih.gov |
Solution-phase stepwise addition offers an alternative to solid-phase synthesis for creating monodisperse this compound. While potentially more demanding in terms of purification, it avoids the use of a solid support. google.com These methods also rely on the iterative coupling of protected ethylene glycol oligomers. scilit.comrsc.org
One strategy involves the use of an octagol (EG8) building block in an iterative chain extension to produce longer, monodisperse polyethylene glycols. scilit.comrsc.org The purification of intermediates in solution-phase synthesis is often facilitated by chromatographic techniques. scilit.comrsc.org
A scalable process for preparing heterofunctionalized this compound has been developed using tetraethylene glycol and its macrocyclic sulfate (B86663) as starting materials. acs.org In this method, a benzyl (B1604629) group serves as both a protecting group and a separative tag, which helps to avoid multiple chromatographic separations. acs.org This approach has been used to synthesize α-amino-ω-methyl-dodecaethylene glycol on a large scale with high purity. acs.org
Macrocyclic Sulfate-Based Strategies
A highly efficient and versatile approach to synthesizing monodisperse oligoethylene glycols, including this compound, involves the use of macrocyclic sulfates as key intermediates. acs.orgnih.govnih.govscilit.comacs.org This strategy is based on the ring-opening of these cyclic compounds, which can be prepared from readily available oligoethylene glycols. scilit.comresearchgate.net
This strategy has been successfully employed to synthesize a wide range of monodisperse polyethylene glycols and their derivatives, including those with unprecedented lengths. scilit.com For instance, the synthesis of a hexa-azide dodeca-ethylene glycol polymer was achieved through additional cycles of ring-opening and chain extension. nih.gov A key advantage is that each successive chain-extending step can be purified rapidly via flash chromatography. nih.gov
| Step | Description | Key Features |
| Macrocyclization | An oligoethylene glycol is converted into a macrocyclic sulfate. scilit.com | Can produce large macrocycles (up to 62-membered rings). scilit.com |
| Nucleophilic Ring-Opening | The macrocyclic sulfate is reacted with a nucleophile to open the ring. nih.govacs.org | Avoids the need for protecting groups. nih.govacs.org |
| Hydrolysis | The resulting sulfate salt intermediate is hydrolyzed to yield the monofunctionalized oligoethylene glycol. nih.govacs.org | Can be performed in one pot with the ring-opening reaction. nih.govacs.org |
A significant refinement of the macrocyclic sulfate strategy involves the use of a solid acid catalyst for the hydrolysis step. nih.govacs.org Traditionally, this hydrolysis is promoted by sulfuric acid, which poses handling and environmental challenges. nih.govacs.org
To address these issues, solid acids like Amberlyst-15, a cation exchange resin, have been explored as a "green" alternative. nih.govacs.org Amberlyst-15 has been shown to be an effective heterogeneous catalyst for the hydrolysis of the sulfate salt intermediates. nih.govacs.org This approach offers several advantages, including easier handling, improved safety, and environmental friendliness. nih.govacs.org The use of Amberlyst-15 has been successfully demonstrated in the synthesis of various oligoethylene glycol derivatives with high efficiency and on a gram scale. nih.govacs.org
The optimization of this heterogeneous hydrolysis has shown that factors like temperature and the amount of catalyst can influence the reaction yield. researchgate.net For example, increasing the hydrolysis temperature can lead to higher yields. researchgate.net
Functionalization of this compound for Specific Research Applications
Derivatization for PROTAC Linkers
Proteolysis Targeting Chimeras (PROTACs) are innovative molecules designed to degrade specific target proteins within cells. A typical PROTAC consists of two active domains—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The linker's composition and length are critical for the PROTAC's efficacy.
Polyethylene glycol (PEG) chains, including this compound, are frequently employed as linkers in PROTAC design. nih.govbiochempeg.com The use of PEG linkers offers several advantages:
Tunable Length: The length of the PEG chain can be systematically varied, which is a crucial parameter for optimizing the degradation efficiency of the PROTAC. nih.govbiochempeg.com The distance between the two ends of the PROTAC must be optimal to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
Facile Synthesis: Bifunctional PEG motifs allow for the straightforward assembly of diverse PROTAC structures. biochempeg.com
The synthesis of PROTACs often involves a convergent approach where the PEG linker is functionalized with reactive groups at both ends to connect to the target-binding molecule and the E3 ligase ligand. nih.gov For instance, "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, is a powerful method for assembling PROTACs with PEG linkers. nih.gov This involves modifying one ligand with an alkyne group and the other with an azide, which then react to form a stable triazole linkage. nih.gov This strategy has been successfully used to create libraries of PROTACs with varying linker lengths to identify the most potent degraders. nih.gov
Research has shown that even subtle changes in the linker length, such as the addition of a single ethylene glycol unit, can have a profound impact on the PROTAC's activity and selectivity. nih.gov Therefore, the ability to synthesize a range of well-defined PEG linkers, including those based on this compound, is essential for the rational design and optimization of novel PROTACs.
Esterification for Tocopherol Conjugates
This compound can be chemically modified through esterification to create conjugates with other molecules, such as tocopherol (a form of Vitamin E). These conjugates are of interest for their potential applications in drug delivery and enhancing the bioavailability of poorly soluble compounds.
A notable example is the synthesis of α-tocopherol succinyl this compound. nih.gov This compound is created by linking tocopherol succinate (B1194679) to this compound via an ester bond. nih.govresearchgate.net The resulting amphiphilic molecule possesses both a lipophilic tocopherol tail and a hydrophilic PEG chain.
The synthesis of these conjugates is a key area of research. Studies have demonstrated the chemical synthesis of water-soluble forms of tocopherol succinate linked to both hexaethylene glycol and this compound. nih.govresearchgate.net These studies have highlighted how the length of the polyethylene glycol chain influences the self-assembly properties of the resulting conjugates in aqueous solutions. nih.govresearchgate.net For instance, the hexaethylene glycol conjugate forms vesicles, while the this compound version forms elongated micelles. nih.govresearchgate.net
The esterification process itself is a standard organic chemistry reaction, but the purification of the final product to obtain a monodisperse compound (i.e., with a uniform PEG chain length) can be challenging. acs.org Techniques for the controlled synthesis of well-defined PEG derivatives are therefore crucial. These methods often involve stepwise approaches to build the PEG chain to the desired length before conjugation. acs.org
The resulting tocopherol-dodecaethylene glycol conjugates have been shown to be taken up by cells and can be metabolized internally, releasing tocopherol and tocopherol succinate. nih.gov The length of the PEG chain has been observed to affect the rate and pathway of this intracellular metabolism. nih.gov
Advanced Research Applications of Dodecaethylene Glycol in Chemical Sciences
Catalysis and Reaction Enhancement
Dodecaethylene glycol has demonstrated considerable utility in enhancing catalytic processes, particularly in transition-metal-catalyzed reactions. Its function as a ligand component can dramatically influence the efficiency and outcome of these chemical transformations.
Role as a Ligand in Transition-Metal-Catalyzed Reactions
The incorporation of this compound chains into ligand structures has proven to be a successful strategy for developing highly effective catalysts. These long, flexible chains can create a unique microenvironment around the metal center, leading to enhanced catalytic activity.
A notable application of this compound is in the palladium-catalyzed Suzuki-Miyaura coupling reaction, a cornerstone of carbon-carbon bond formation in modern organic synthesis. nih.govscispace.comacs.orgresearchgate.net Researchers have synthesized novel triarylphosphine ligands that bear this compound (EG12) chains. nih.govacs.orgorganic-chemistry.orgconsensus.app This catalytic system has shown high efficacy, especially in the coupling of unactivated aryl chlorides, which are typically challenging substrates. nih.govacs.orgorganic-chemistry.org The presence of the this compound chains on the phosphine (B1218219) ligand significantly boosts the efficiency of the palladium catalyst. organic-chemistry.orgconsensus.app
The reaction conditions for these couplings are often mild, utilizing a base such as potassium carbonate in a solvent like tetrahydrofuran (B95107) (THF) at moderate temperatures. organic-chemistry.org The versatility of this catalytic system has been demonstrated with a range of substrates, including both electron-rich and electron-poor aryl chlorides, as well as sterically hindered ones. acs.org
Table 1: Suzuki-Miyaura Coupling of Various Aryl Chlorides with Phenylboronic Acid using a Palladium/Dodecaethylene Glycol-Containing Ligand
| Entry | Aryl Chloride | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-Chloroanisole | 4-Methoxybiphenyl | 95 |
| 2 | 4-Chlorobenzonitrile | 4-Cyanobiphenyl | 98 |
| 3 | 2-Chloro-1,3-dimethylbenzene | 2,6-Dimethylbiphenyl | 91 |
Data sourced from studies on palladium-catalyzed Suzuki-Miyaura reactions. acs.org
The length of the ethylene (B1197577) glycol chain is a critical factor in determining the ligand's effectiveness. acs.orgacs.org Studies have shown that ligands with this compound (EG12) chains outperform those with shorter tetra(ethylene glycol) (EG4) chains. acs.orgacs.org The longer EG12 chains are not just simple appendages; they fold to create a bulky and unique three-dimensional structure around the palladium center. organic-chemistry.org
This specific conformation is thought to prevent the coordination of multiple phosphine ligands to the metal, thereby generating highly unsaturated and, consequently, more active catalytic species. organic-chemistry.org Computational studies have supported the stability of this folded conformation. organic-chemistry.org This demonstrates that the flexible, long-chain nature of this compound is key to its success in enhancing catalytic activity, offering a design principle for future catalyst development. acs.orgacs.org
Supramolecular Chemistry and Polymer Science
The distinct molecular architecture of this compound makes it a valuable building block in the fields of supramolecular chemistry and polymer science. Its ability to participate in host-guest interactions and form complex, ordered structures is of significant interest.
Development of Supramolecular Polymers and Assemblies
This compound and its derivatives are utilized in the construction of supramolecular polymers and assemblies. sigmaaldrich.comglobalauthorid.comresearchgate.netnih.gov These are large, ordered structures formed through non-covalent interactions. For instance, tocopherol succinate (B1194679) linked to this compound has been shown to self-assemble into elongated micelles in water. researchgate.net The nature of these self-assembled structures can be influenced by the length of the polyethylene (B3416737) glycol chain. researchgate.net These supramolecular assemblies have potential applications in areas such as drug delivery. nih.gov
Polyrotaxane Formation with Cyclodextrins
This compound can act as the "axle" component in the formation of polyrotaxanes, which are mechanically interlocked molecules. In these structures, cyclic molecules, such as cyclodextrins, are threaded onto a linear polymer chain, like this compound, and are prevented from dethreading by bulky "stopper" groups at each end. wikipedia.orgnih.govresearchgate.net
Advanced Materials Science
Integration into Functional Coatings
This compound and its derivatives are integral to the development of advanced functional coatings, primarily through their incorporation as polyethylene glycol (PEG) chains. cd-bioparticles.netbiochempeg.combiochempeg.com These coatings are applied to a variety of surfaces, from nanoparticles for biomedical applications to industrial materials, to impart specific properties such as hydrophilicity, biocompatibility, and resistance to non-specific protein adsorption (biofouling). nih.govchemimpex.com
In the context of nanomedicine, coating nanoparticles with PEG chains, including this compound, is a fundamental strategy to improve their in vivo performance. nih.gov This "PEGylation" creates a hydrophilic layer that sterically hinders the adsorption of opsonin proteins from the blood, thereby preventing recognition and clearance by macrophages. nih.gov The result is a prolonged circulation time, which is critical for the nanoparticles to reach their intended target, such as a tumor site. mdpi.comnih.gov The hydroxyl end-groups of this compound can be functionalized to covalently attach the coating to the nanoparticle surface or to conjugate targeting ligands. biochempeg.com
Beyond biomedical applications, the hydrophilic nature of this compound makes it a key ingredient in the synthesis of polymers for coatings and adhesives. chemimpex.com These coatings can modify the surface properties of materials, for example, by increasing their wettability. This compound monomethyl ether, a derivative, is noted for its use in creating polyethylene glycol-modified functional coatings. biochempeg.com The ability of these PEG-based coatings to resist biofouling is also being explored for applications such as marine coatings and medical device coatings to prevent bacterial adhesion.
Research in Porous Organic Materials and MOFs
The unique properties of this compound are also being leveraged in the research of advanced porous materials, including Porous Organic Materials and Metal-Organic Frameworks (MOFs). cd-bioparticles.net MOFs are a class of crystalline materials composed of metal ions or clusters coordinated to organic ligands, forming highly porous structures. nih.govwikipedia.org This high porosity and tunable pore environment make them promising for applications in gas storage, separation, and catalysis. berkeley.edumdpi.com
A key challenge in MOF research is the ability to rationally design and synthesize materials with specific, predictable properties. Post-synthesis modification is a powerful strategy to fine-tune the chemical environment within the pores of a pre-existing MOF. wikipedia.orgnorthwestern.edu In this context, polyethylene glycol chains, such as this compound, can be attached to the surface or within the pores of MOFs. northwestern.edu For example, researchers have demonstrated the ability to attach polyethylene glycol chains to the surface of a MOF, effectively reversing its hydrophobicity. northwestern.edu This highlights a powerful approach to tailor the properties of MOFs for specific applications, such as enhancing their compatibility with aqueous environments. northwestern.edu
Furthermore, polyethylene glycol can act as a "mineralizer" or modulator during the synthesis of MOFs. For instance, it has been used in the scalable, one-pot synthesis of zeolitic imidazolate framework-8 (ZIF-8) nanoparticles. rsc.org The presence of PEG during synthesis resulted in ZIF-8 nanoparticles with high colloidal stability in cell culture media, which is advantageous for drug delivery applications. rsc.org The ability to encapsulate therapeutic molecules like drugs and proteins within these PEG-mediated MOFs opens up new avenues for intracellular delivery. rsc.org
| MOF System | Role of PEG/Dodecaethylene Glycol | Outcome | Potential Application |
|---|---|---|---|
| Ethynyl-terminated MOF | Post-synthesis modification via attachment of PEG chains to the surface. | Reversed the hydrophobicity of the material. | Tailoring MOF properties for improved compatibility with different environments. northwestern.edu |
| Zeolitic Imidazolate Framework-8 (ZIF-8) | Used as a mineralizer/modulator during synthesis. | Produced nanoparticles with high colloidal dispersity and stability in cell medium. rsc.org | Encapsulation and intracellular delivery of drugs and proteins. rsc.org |
Computational and Theoretical Studies on Dodecaethylene Glycol
Conformational Analysis and Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are instrumental in exploring the vast conformational space of flexible molecules like dodecaethylene glycol. nih.gov These simulations model the movement of atoms over time, governed by a set of force fields, providing a detailed picture of molecular motion and preferred structures. nih.govresearchgate.net For ethylene (B1197577) glycol, the fundamental repeating unit, the central O-C-C-O dihedral angle is a key determinant of its shape, predominantly adopting either a gauche or trans conformation. researchgate.netnih.gov Studies on ethylene glycol show that while the trans conformer is present, the gauche conformation is significantly populated, a behavior that extends to the longer chain of this compound. nih.govchemrxiv.org The long, chain-like structure of this compound, with its multiple rotatable bonds, allows it to adopt complex, folded three-dimensional structures. nih.govresearchgate.net
Table 1: Comparison of Conformational States for the Ethylene Glycol Unit
This table, based on research on ethylene glycol, illustrates the fundamental conformational preferences that govern the structure of this compound. chemrxiv.orgchemrxiv.org
| Conformation | O-C-C-O Dihedral Angle | Relative Population (in neat liquid) | Key Feature |
| gauche | ~60° | ~79% | Stabilized by the gauche effect and intramolecular hydrogen bonding. chemrxiv.org |
| trans | ~180° | ~21% | Possesses a center of inversion. chemrxiv.org |
The ability of oligo(ethylene glycol) (OEG) chains like this compound to form stable, folded structures is a critical aspect of their use in ligand design. rsc.orgrsc.org When used as a linker to connect a bioactive molecule to a surface or another molecule, the OEG chain is not merely a passive spacer. Its conformational preferences influence the spatial presentation of the attached ligand. nih.gov Molecular dynamics simulations show that the configuration of OEG can be tuned by factors like surface curvature when attached to nanoparticles. rsc.org
In the design of bivalent ligands or targeted drug delivery systems, the length and flexibility of the this compound linker are precisely chosen to ensure the ligand can achieve an optimal binding orientation with its biological target. nih.govnih.gov The inherent tendency of the chain to fold can pre-organize the ligand for binding, potentially reducing the entropic penalty upon complex formation and enhancing binding affinity. nih.gov
This compound possesses 13 ether oxygen atoms and two terminal hydroxyl groups, all of which can act as hydrogen bond acceptors, while the two end-group hydroxyls also serve as hydrogen bond donors. nih.gov This structure allows for extensive and complex hydrogen bonding with water molecules. nih.gov MD simulations on aqueous solutions of ethylene glycol show that alcohol-water hydrogen bonds are a dominant feature of the mixture's structure. researchgate.netusc.edu At certain concentrations, ethylene glycol-water interactions can become more prevalent than water-water interactions, significantly altering the solution's properties. nih.gov
For this compound in water, a dynamic network of hydrogen bonds forms between the polymer and surrounding water molecules. This hydration shell is crucial for its high water solubility and influences its conformation and biochemical interactions. Molecular dynamics simulations can quantify these interactions, revealing details such as the average number of hydrogen bonds per molecule and the lifetime of these bonds. nih.govresearchgate.netresearchgate.net Studies demonstrate that an excess of hydrogen bond acceptors, as found in this compound, can promote dynamic bond exchange while maintaining cohesive interactions. rsc.org
Quantum Chemical Calculations (e.g., Ab Initio, DFT)
Quantum chemical calculations provide highly accurate information about the electronic structure, stability, and reactivity of molecules. For smaller molecules like ethylene glycol, high-level ab initio methods can be used to study conformational energies and the transition states between them. nih.gov However, for a larger system like this compound (C₂₄H₅₀O₁₃), such calculations are computationally prohibitive.
Density Functional Theory (DFT) offers a practical and accurate alternative for larger molecules. arxiv.orgyoutube.com DFT is used to perform geometry optimizations to find the lowest energy structures and to calculate various molecular properties. arxiv.orgresearchgate.net For this compound, DFT calculations could be employed to:
Determine the relative energies of different folded and extended conformations.
Calculate the vibrational frequencies, which can be compared with experimental infrared and Raman spectra.
Model the reaction energetics for its functionalization or degradation. youtube.com
Table 2: Properties of this compound Amenable to DFT Calculation
| Property | Significance | Computational Approach |
| Optimized Molecular Geometry | Predicts the most stable 3D structure and bond lengths/angles. | Geometry optimization using a functional like B3LYP or ωB97X-D. arxiv.org |
| Relative Conformational Energies | Determines the stability of different folds and conformers. | Single-point energy calculations on optimized geometries. youtube.com |
| Vibrational Frequencies | Allows for theoretical prediction of spectroscopic signatures (IR/Raman). | Frequency analysis on the optimized geometry. arxiv.org |
| Reaction Enthalpy | Predicts the energy change during a chemical reaction involving the molecule. | Calculation of electronic energies for reactants and products. youtube.com |
In Silico Modeling for Biochemical Interactions
In silico modeling encompasses a range of computational techniques used to simulate and predict how a molecule will behave in a complex biological environment. nih.govresearchgate.netbiotech-asia.org For this compound, which is frequently incorporated into bioconjugates and drug delivery systems, these models are vital for predicting its interactions with proteins, enzymes, and cell membranes. nih.govresearchgate.net These methods can forecast properties like binding affinity, metabolic stability, and the potential for drug-drug interactions, thereby accelerating the design and reducing the cost of developing new therapeutic agents. researchgate.netnih.gov
When this compound is used as a linker to attach a therapeutic agent to a targeting moiety or an enzyme inhibitor, its structural properties are critical for efficacy. researchgate.net Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. biotech-asia.orgmdpi.com
In the context of a this compound conjugate, docking simulations would model how the flexible linker allows the active part of the molecule to find the optimal binding pose within an enzyme's catalytic site. acs.orgnih.gov The PEG linker can provide sufficient distance and flexibility to overcome steric hindrance, potentially leading to improved binding compared to the unlinked molecule. researchgate.netnih.gov The simulation calculates a "docking score," which is an estimation of the binding free energy, to rank different binding poses and potential drug candidates. mdpi.com
Table 3: Illustrative Enzyme-Ligand Docking Results
This table presents hypothetical data illustrating how a this compound linker might influence the binding affinity of an inhibitor to its target enzyme.
| Ligand | Target Enzyme | Binding Energy (kcal/mol) | Interacting Residues (Hypothetical) |
| Inhibitor A | Protease X | -7.5 | TYR-88, ASP-102 |
| Inhibitor A-Dodecaethylene Glycol Conjugate | Protease X | -8.9 | TYR-88, ASP-102, LYS-145 |
This compound is often used in prodrug design, where it is linked to a drug molecule via a bond that is designed to break, or hydrolyze, under specific physiological conditions (e.g., in a tumor microenvironment). nih.gov Ester bonds are commonly used for this purpose due to their susceptibility to hydrolysis. nih.gov
In silico models can predict the stability and hydrolysis rate of such conjugates. nih.gov These models consider factors such as the chemical nature of the hydrolyzable bond and the influence of the attached this compound chain. The polymer chain can affect the solvent accessibility of the hydrolysis site and create a local microenvironment that may either accelerate or hinder the cleavage process. nih.gov Computational studies allow researchers to tune the degradation profile of a conjugate by modifying the linker's length or the specific chemical linkage, ensuring the drug is released at the desired site and rate. nih.gov
Analytical Methodologies and Characterization in Dodecaethylene Glycol Research
Spectroscopic Techniques
Spectroscopy is a cornerstone in the analysis of dodecaethylene glycol, offering insights into its molecular structure, functional groups, and mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed.
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the repeating ethylene (B1197577) oxide units and the terminal hydroxyl groups. The spectrum is typically consistent with its expected structure, HO(CH₂CH₂O)₁₂H. medchemexpress.comsigmaaldrich.com In derivatives of this compound, such as propargylbenzyl (hexa-azide this compound), the proton signals of the glycol backbone appear as a complex multiplet in the region of approximately 3.24 to 3.89 ppm. rsc.org The protons of the terminal hydroxyl groups typically appear as a distinct signal.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbon atoms within the polyethylene (B3416737) glycol chain. nih.gov For related, shorter-chain ethylene glycols, the carbon atoms of the backbone typically resonate around 70 ppm, while the carbons bonded to the terminal hydroxyl groups appear at a slightly different chemical shift, often around 61 ppm. Due to the repetitive nature of the ethylene oxide units in this compound, the ¹³C NMR spectrum is dominated by a strong signal for the internal carbons, with a separate signal for the terminal carbons.
| NMR Data for Ethylene Glycol Derivatives | |
| Technique | Typical Chemical Shift (ppm) |
| ¹H NMR (glycol backbone) | 3.24 - 3.89 |
| ¹³C NMR (internal -CH₂O-) | ~70 |
| ¹³C NMR (terminal -CH₂OH) | ~61 |
Mass Spectrometry (MS, HRMS, ESI-MS)
Mass spectrometry (MS) is utilized to determine the molecular weight and fragmentation pattern of this compound, confirming its identity and purity. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are common. nih.gov
In GC-MS analysis, the fragmentation of the this compound molecule leads to a characteristic pattern, with a prominent top peak observed at a mass-to-charge ratio (m/z) of 45. nih.gov High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) provides highly accurate mass measurements, which is crucial for confirming the elemental composition. For instance, a derivative of this compound was analyzed using HRMS (ESI), and the ammonium (B1175870) adduct [M+NH₄]⁺ was observed, allowing for precise mass determination. rsc.org ESI-MS is particularly well-suited for analyzing polar, non-volatile molecules like polyethylene glycols. nih.govnih.gov
| Mass Spectrometry Data for this compound & Derivatives | |
| Technique | Observation |
| GC-MS | Top fragmentation peak at m/z 45 nih.gov |
| HRMS (ESI) | Enables precise mass determination of molecular ions and adducts (e.g., [M+NH₄]⁺) rsc.org |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum is dominated by absorptions corresponding to the C-O ether linkages and the terminal O-H hydroxyl groups.
The spectrum of polyethylene glycols shows a very strong and broad absorption band in the region of 3400-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the terminal alcohol groups involved in hydrogen bonding. rsc.org Another prominent feature is the strong C-O-C stretching vibration of the ether backbone, which typically appears around 1100 cm⁻¹. rsc.orgias.ac.in The C-H stretching vibrations of the methylene (B1212753) groups are observed in the 2850-2950 cm⁻¹ region. rsc.org FT-IR spectroscopy has been successfully used for the identification and determination of related glycols like diethylene glycol in various products, using characteristic wavenumbers for quantification. nih.gov
| Characteristic IR Absorption Bands for Polyethylene Glycols | |
| Functional Group | Typical Wavenumber (cm⁻¹) |
| O-H Stretch (hydroxyl) | 3400 - 3500 (broad) rsc.org |
| C-H Stretch (alkane) | 2850 - 2950 rsc.org |
| C-O-C Stretch (ether) | ~1100 rsc.orgias.ac.in |
Sum Frequency Generation (SFG) Spectroscopy for Surface Studies
Sum Frequency Generation (SFG) spectroscopy is a surface-sensitive nonlinear optical technique used to study the molecular structure and orientation of molecules at interfaces. mdpi.com While specific SFG studies on this compound are not widely published, research on shorter-chain glycols like ethylene glycol provides a framework for its application. osu.eduresearchgate.net
SFG spectroscopy is used to probe the vibrational spectra of molecules specifically at an interface, such as the air/water or solid/liquid interface. osu.edu For ethylene glycol solutions, SFG studies have investigated the orientation of the glycol molecules at the surface by probing the C-H stretching modes. researchgate.net A blue shift in the CH₂ symmetric stretch peak with increasing water concentration indicates that the glycol acts as a hydrogen-bond acceptor. osu.edu This methodology can be applied to this compound to understand its conformational behavior at surfaces, which is critical for applications involving surface modification and interfacial phenomena.
Chromatographic Separations
Chromatographic methods are essential for the separation and purification of this compound, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of this compound and for separating it from other oligomers or impurities. medchemexpress.com Due to the high polarity and lack of a strong UV chromophore in the native molecule, specific HPLC methods are required for effective analysis.
One approach involves derivatization with a UV-absorbing agent like benzoyl chloride, which allows for sensitive detection using a UV detector. nih.govupce.cz This method significantly enhances detection limits compared to other techniques.
Alternatively, underivatized glycols can be analyzed using specialized columns and detectors. For instance, columns such as the Agilent Hi-Plex Ca or Sepax Carbomix K-NP5 are used with a mobile phase of water. lcms.czmagtechjournal.com In these cases, a Refractive Index Detector (RID) is employed for detection, as it is sensitive to changes in the refractive index of the eluent caused by the analyte. magtechjournal.com This approach is suitable for determining the content of ethylene glycol, diethylene glycol, and triethylene glycol in polyethylene glycol samples and can be adapted for this compound. magtechjournal.com HPLC methods have confirmed the purity of this compound to be as high as 99.93%. medchemexpress.com
| HPLC Methodologies for Glycol Analysis | |
| Method | Details |
| Derivatization | Reagent: Benzoyl Chloride; Detector: UV nih.govupce.cz |
| Underivatized | Column: Agilent Hi-Plex Ca or Sepax Carbomix K-NP5; Mobile Phase: Water; Detector: Refractive Index (RID) lcms.czmagtechjournal.com |
Size Exclusion Chromatography (SEC) for Purity and Structure Determination
Size Exclusion Chromatography (SEC) is a powerful liquid chromatography technique for characterizing this compound and other polyethylene glycols (PEGs). lcms.cz It separates molecules based on their hydrodynamic volume, or size in solution. phenomenex.comahgroup.at In SEC, a solution of the analyte is passed through a column packed with porous particles. phenomenex.com Larger molecules, which cannot enter the pores, travel a shorter path and elute from the column first. Smaller molecules can penetrate the pores to varying extents, leading to a longer path and later elution. phenomenex.com This mechanism allows for the effective separation of the main this compound species from higher molecular weight aggregates or lower molecular weight fragments and impurities. lcms.cz
The technique is considered an analytical "gold standard" for quantifying aggregates and monomers in biotherapeutics, a principle that extends to the purity analysis of PEG compounds. lcms.cznih.gov For molecules like this compound that lack a strong UV chromophore, detectors such as charged aerosol detectors (CAD) or evaporative light scattering detectors (ELSD) are employed, as they respond to all nonvolatile analytes. chromatographyonline.comthermofisher.comingenieria-analitica.com The use of two-dimensional liquid chromatography (2D-LC), often combining SEC with another technique like reversed-phase chromatography, can enhance separation and data quality, especially when dealing with complex mixtures or buffer salts. chromatographyonline.comthermofisher.com
The resolution in SEC is influenced by several factors, including column length, particle pore size, and flow rate. nih.govbiopharminternational.com Longer columns, or multiple columns linked in series, can improve the separation of components with similar sizes. nih.gov The resulting chromatogram provides a profile of the sample's purity, with the main peak corresponding to the this compound monomer. The presence of additional peaks can indicate impurities or degradation products.
Table 1: Illustrative SEC Analysis Data for this compound Purity
| Elution Time (min) | Peak Identity | Area % | Purity Assessment |
| 8.5 | High MW Impurity | 0.8 | Aggregate |
| 10.2 | This compound | 99.1 | Monomer |
| 12.1 | Low MW Impurity | 0.1 | Fragment |
Gas Chromatography (GC) for Purity Assessment
Gas Chromatography (GC) is a fundamental analytical technique used for assessing the purity of volatile and semi-volatile compounds, including glycols. sigmaaldrich.comoshadhi.co.uk The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. oshadhi.co.uk For the analysis of glycols, which contain polar hydroxyl groups, the choice of the GC column's stationary phase is critical. sigmaaldrich.com
A polar stationary phase, such as a modified polyethylene glycol (e.g., Carbowax), is often the traditional choice. sigmaaldrich.com Specialized phases that incorporate acidic functional groups can help to minimize the peak tailing that can occur with active hydroxyl groups. sigmaaldrich.com Alternatively, a non-polar phase like poly(dimethylsiloxane) can be used, which results in less retention and potentially reduced tailing. sigmaaldrich.com In some cases, derivatization of the glycol hydroxyl groups is performed to improve chromatographic behavior. chromforum.org
In a typical GC analysis for purity, a sample of this compound is injected into the heated GC column. oshadhi.co.uk The components are vaporized and carried through the column by an inert gas, separating based on their boiling points and interaction with the stationary phase. oshadhi.co.uk A detector, commonly a Flame Ionization Detector (FID), measures the components as they elute. The resulting chromatogram displays peaks corresponding to each component, with the area of each peak being proportional to its concentration. oshadhi.co.uk This allows for the quantification of this compound and the identification of impurities, such as shorter or longer chain ethylene glycols or other process-related substances. nih.gov The method's sensitivity is high, capable of detecting impurities at very low levels. nih.gov
Table 2: Representative GC Purity Analysis of a this compound Sample
| Retention Time (min) | Compound Identity | Mass Fraction (%) | Status |
| 15.4 | Undecaethylene Glycol | 0.25 | Impurity |
| 16.8 | This compound | 99.50 | Main Component |
| 18.1 | Tridecaethylene Glycol | 0.20 | Impurity |
| - | Other Impurities | 0.05 | Impurity |
Other Characterization Methods
Elemental Analysis
Elemental analysis is a foundational technique that determines the elemental composition of a compound. For this compound, this analysis verifies its empirical and molecular formula, which is C₂₄H₅₀O₁₃. nih.gov This technique provides the mass percentages of carbon (C), hydrogen (H), and oxygen (O) in the molecule. The experimentally determined percentages are compared against the theoretically calculated values derived from the molecular formula. A close correlation between the experimental and theoretical values confirms the elemental purity and the identity of the compound. While modern spectroscopic methods provide detailed structural information, elemental analysis remains a fundamental check of a substance's composition.
Table 3: Theoretical vs. Experimental Elemental Analysis of this compound
| Element | Theoretical Mass % (C₂₄H₅₀O₁₃) | Experimental Mass % (Example) |
| Carbon (C) | 52.72% | 52.68% |
| Hydrogen (H) | 9.22% | 9.25% |
| Oxygen (O) | 38.05% | 38.07% |
Differential Scanning Fluorimetry (DSF) for Thermal Stability
Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a high-throughput method used to measure the thermal stability of molecules. nih.govnih.govunchainedlabs.com The technique monitors changes in the fluorescence of a probe or intrinsic fluorophores within a molecule as it is subjected to a controlled temperature increase. unchainedlabs.comharvard.edu For a molecule like this compound, which lacks intrinsic fluorophores like tryptophan, an external fluorescent dye (e.g., SYPRO Orange) would be used. harvard.edu This dye has low fluorescence in an aqueous environment but fluoresces strongly when it binds to hydrophobic regions of a molecule that become exposed during thermal unfolding or denaturation. unchainedlabs.comharvard.edu
As the temperature rises, the this compound molecule may undergo conformational changes, leading to the exposure of more non-polar surfaces. The dye binds to these exposed regions, causing a sharp increase in fluorescence. The temperature at which this transition occurs is known as the melting temperature (Tm), which is a direct indicator of the molecule's thermal stability. unchainedlabs.comresearchgate.net A higher Tm value indicates greater thermal stability. DSF is valuable for comparing the stability of different this compound formulations or batches under various conditions. nih.gov
Table 4: Example DSF Data for this compound Thermal Stability
| Sample ID | Buffer Condition | Onset Temperature (Tonset) (°C) | Melting Temperature (Tm) (°C) |
| DEG-Batch-001 | Phosphate Buffer | 45.2 | 48.5 |
| DEG-Batch-002 | Citrate Buffer | 46.1 | 49.3 |
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
Gel Permeation Chromatography (GPC) is a specific type of size-exclusion chromatography that is widely used to determine the molecular weight and molecular weight distribution (MWD) of polymers. cirs-ck.comshimadzu.comresearchgate.net Like SEC, GPC separates molecules based on their size in solution as they pass through a column filled with a porous gel. researchgate.netmtoz-biolabs.com Larger molecules elute first, followed by progressively smaller molecules. shimadzu.com
For a polymeric substance like this compound, which can have a distribution of chain lengths around the n=12 average, GPC is essential for characterizing this heterogeneity. thermofisher.com The instrument is calibrated using a series of well-characterized polymer standards of known molecular weights. shimadzu.commtoz-biolabs.com From the calibration curve, the elution times of the this compound sample are converted into a molecular weight distribution. shimadzu.com
The analysis yields several key parameters: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.net For a perfectly monodisperse substance, PDI would be 1.0. For this compound, a PDI value close to 1.0 indicates a high degree of oligomer purity with a narrow distribution of chain lengths. sigmaaldrich.com GPC provides a comprehensive picture of the molecular weight characteristics, which is critical for applications where precise molecular size is important. cirs-ck.com
Table 5: Typical GPC Results for this compound
| Parameter | Description | Value |
| Mn | Number-Average Molecular Weight | 545 g/mol |
| Mw | Weight-Average Molecular Weight | 550 g/mol |
| Mp | Peak Molecular Weight | 546 g/mol |
| PDI | Polydispersity Index (Mw/Mn) | 1.009 |
Emerging Research Directions and Future Perspectives
Exploration in Novel Bioconjugation Strategies
Bioconjugation, the process of linking molecules like proteins, peptides, or oligonucleotides to polymers, is a cornerstone of modern biotechnology and medicine. The attachment of polyethylene (B3416737) glycol, or PEGylation, is a widely used strategy to enhance the therapeutic properties of biomolecules. nih.govmdpi.com It can improve solubility, extend circulation half-life by reducing renal clearance, and minimize immunogenicity. nih.govmdpi.comnih.gov
The use of monodisperse PEG oligomers like dodecaethylene glycol is a key area of exploration for creating highly defined bioconjugates. Traditional PEGylation methods often use polydisperse PEG mixtures, resulting in heterogeneous products that can complicate characterization and regulatory approval. Researchers are now exploring the synthesis and application of long-chain, functionalized PEGs with a defined molecular weight, such as this compound, to overcome these limitations. acs.org These discrete-length PEGs can be converted into reactive derivatives, such as amino acids, suitable for solid-phase synthesis of conjugates like peptide-PEG-folate constructs. acs.org This approach allows for the assembly of a conjugate with a precisely defined structure and molecular weight. acs.org
New strategies are also being developed to improve the efficiency and site-specificity of conjugation. For instance, a novel method utilizing elevated hydrostatic pressure has been shown to facilitate the site-specific attachment of monomethoxy-polyethylene glycol-maleimide (mPEG-MAL) to proteins. nih.gov This technique helps to expose the target site on the protein, reducing steric hindrance and significantly increasing the reaction yield compared to conventional methods at normal pressure. nih.gov Such advancements, when applied to discrete oligomers like this compound, promise to yield highly homogeneous and potent therapeutic conjugates.
Applications in Personalized Medicine and Theranostics
Personalized medicine aims to tailor medical treatment to the individual characteristics of each patient, often relying on specific biomarkers. nih.gov Theranostics, a field that combines diagnostics and therapeutics, is a powerful approach to personalized medicine, allowing for simultaneous diagnosis, treatment, and monitoring of therapeutic response. nih.govgehealthcare.com Nanotechnology plays a crucial role in developing these multifunctional platforms. nih.govproquest.com
PEGylation is a fundamental technology in the development of nanotheranostic agents. nih.gov Coating nanoparticles with PEG creates a "stealth" effect, forming a hydrated layer that shields the nanoparticle from the immune system, reduces uptake by macrophages, and prolongs circulation time. nih.govnih.govnih.gov This extended circulation allows nanoparticles to accumulate preferentially in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.gov
The use of this compound and other discrete PEGs is particularly promising for advancing theranostics. The precise length of the PEG chain is a critical factor influencing the nanoparticle's properties. nih.gov By using a monodisperse oligomer like this compound, researchers can achieve uniform surface modification of nanoparticles, such as gold nanoparticles or liposomes. nih.govdovepress.com This uniformity is expected to lead to more predictable pharmacokinetic behavior and more reliable diagnostic imaging and therapeutic outcomes. nih.gov These well-defined nanocarriers can be loaded with both imaging contrast agents and therapeutic drugs, enabling precise, image-guided therapy tailored to the individual patient's disease profile. nih.govnih.gov Nanoparticle-enhanced CAR-T and CAR-NK cell therapies are also emerging, where PEGylated nanoparticles are used to deliver genetic material or immunomodulators to enhance the precision and efficacy of these cancer treatments. frontiersin.org
Development of New Polymeric Carriers and Drug Delivery Systems
This compound is an important building block in the development of advanced polymeric carriers for drug delivery. The goal of these systems is to improve the therapeutic index of drugs by increasing their bioavailability, solubility, and stability while reducing systemic toxicity. nih.govnih.gov Amphiphilic block copolymers, often containing a hydrophilic PEG block and a hydrophobic block like poly(lactic acid) (PLA) or poly(caprolactone) (PCL), can self-assemble in aqueous solutions to form "core-corona" nanostructures such as micelles or nanoparticles. mdpi.commdpi.com The hydrophobic core encapsulates poorly water-soluble drugs, while the hydrophilic PEG corona provides a stealth shield, prolonging circulation and enabling targeted delivery. mdpi.comresearchgate.net
The use of this compound in these copolymers offers precise control over the hydrophilic block's length, which directly impacts the carrier's size, stability, and drug-release profile. mdpi.commdpi.com This level of control is difficult to achieve with polydisperse PEGs. nih.gov Research has shown that modifying nanoparticles with PEG can significantly improve their safety and performance, and the development of "smart" PEG systems that respond to environmental stimuli like pH is a growing area of interest. nih.gov
Furthermore, hydrogels containing PEG are being extensively investigated as carriers for drug delivery, particularly for proteins and for applications in bone regeneration. nih.govfrontiersin.org These hydrogel networks can be tailored to control the diffusion and release of therapeutic agents. nih.gov PEG-cholesterol conjugates are another class of biomaterials that form micelles and are used to create stable, long-circulating drug delivery systems. nih.gov The defined structure of this compound can contribute to the creation of more uniform and effective polymeric carriers, from nanoparticles and micelles to advanced hydrogel systems. researchgate.netnih.gov
Advanced Applications in Cell Culture and Nanotechnology Research
In nanotechnology, PEGylation is a fundamental technique used to improve the biophysical and chemical properties of nanoparticles. rsc.org The hydrophilic and flexible nature of PEG chains grafted onto a nanoparticle's surface creates a steric barrier that prevents aggregation and reduces non-specific interactions with proteins and cells. nih.gov The use of this compound, with its exact chain length, allows for the creation of highly uniform nanoparticle coatings. This precision is critical for fundamental studies in nanotechnology, where reproducible surface characteristics are essential for understanding nano-bio interactions. Gold nanoparticles, for example, can be functionalized with PEG to improve their stability and biocompatibility for a range of diagnostic and therapeutic applications. dovepress.com
In the realm of cell culture and tissue engineering, PEG-based hydrogels are valuable as three-dimensional scaffolds that mimic the extracellular matrix. frontiersin.orgnih.gov These platforms can be engineered to be biocompatible and support cell growth and differentiation. nih.gov Researchers have developed hydrogels from branched PEG conjugated with hydroxyphenyl propionic acid (HPA), which can be cross-linked enzymatically. nih.gov The mechanical properties and gelation kinetics of these hydrogels can be precisely tuned. nih.gov By incorporating specific bioactive molecules, these platforms can be tailored to encourage cell attachment and spreading, making them highly flexible for in vitro cell culture and as injectable carriers for stem cells in regenerative medicine. nih.gov The use of a monodisperse building block like this compound in these hydrogel formulations can lead to more consistent and reproducible material properties, which is crucial for reliable cell culture experiments and clinical translation.
Q & A
Q. What are the recommended methods for synthesizing high-purity dodecaethylene glycol, and how can its purity be validated?
this compound (DEG) can be synthesized via stepwise etherification. A two-step method involves reacting tetraethylene glycol ditosylate with triethylene glycol under alkaline conditions, yielding ~53% purity . Post-synthesis, purity validation requires analytical techniques such as:
Q. How should this compound be stored to maintain stability in laboratory settings?
DEG is hygroscopic and prone to oxidation. Recommended protocols:
Q. What experimental techniques are critical for characterizing this compound’s physicochemical properties?
Key methods include:
- DSC/TGA : Measure thermal stability (melting point: ~38°C; decomposition >300°C) .
- Dynamic Light Scattering (DLS) : Assess hydrodynamic radius in aqueous solutions for nanoparticle conjugation studies .
- Surface Tensiometry : Evaluate air-water interface behavior, critical for monolayer formation (e.g., CMC determination at 1.25 × 10⁻⁴ M) .
Q. What role does this compound play in PEGylation strategies for biomedical applications?
As a homobifunctional PEG derivative, DEG’s terminal hydroxyl groups enable:
- Controlled drug conjugation via activation with NHS esters or maleimide linkers for protein PEGylation .
- Nanoparticle surface modification to enhance biocompatibility and circulation time .
- PROTAC synthesis : Its 12-ethylene oxide units optimize solubility and linker flexibility for ternary complex formation .
Advanced Research Questions
Q. How can structural contradictions in this compound monolayers be resolved using neutron reflection data?
Neutron reflection studies reveal intermixing of alkyl chains (C12) and ethoxylated heads in monolayers. At CMC, 35% of the alkyl chain integrates into the headgroup region, increasing to 50% below CMC. To resolve contradictions:
- Combine deuterium labeling with optical matrix modeling to distinguish layer composition .
- Validate with Langmuir-Blodgett isotherms to correlate surface pressure with molecular packing .
Q. What strategies optimize this compound’s functionalization for PROTAC linker design?
- End-group modification : Replace terminal -OH with azide (-N₃) or amine (-NH₂) for click chemistry-driven conjugation to E3 ligase ligands .
- Chain-length tuning : Adjust ethylene oxide units (n=12) to balance hydrophilicity and proteasome recruitment efficiency .
- Stability assays : Use HPLC-MS to monitor hydrolytic degradation under physiological pH (t½ >48 hrs at pH 7.4) .
Q. How does enzymatic depolymerization of this compound inform biodegradation studies?
Enzymes like RPA1511 hydrolyze PEG-based polymers via a serine hydrolase mechanism:
- Active-site binding : PEG chains occupy a neutral cleft, mimicking polylactic acid (PLA) degradation .
- Mutagenesis studies : Catalytic triad residues (Ser114, His270, Asp242) are critical; alanine substitutions reduce activity by >90% .
Q. What methodologies address batch-to-batch variability in this compound cross-linking efficiency?
- Kinetic analysis : Monitor reaction progress using UV-Vis spectroscopy (e.g., NHS ester activation at 260 nm) .
- Orthogonal conjugation : Employ dual-linker systems (e.g., SM(PEG)12 maleimide + hydrazide) to ensure stoichiometric control .
- QC metrics : Enforce MW tolerance (±5 Da) via MALDI-TOF for reproducible nanoparticle coatings .
Q. How do environmental conditions affect this compound’s interfacial behavior in colloidal systems?
Q. What integrative approaches reconcile discrepancies between computational models and experimental data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
